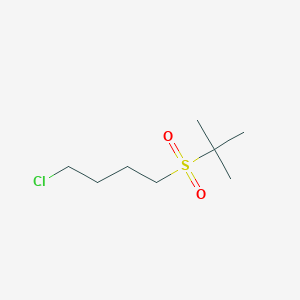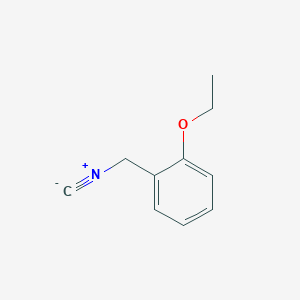![molecular formula C14H22BF3KNO2 B13573068 Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13573068.png)
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[111]pentan-1-yl)trifluoroboranuide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a bicyclo[111]pentane moiety, and a trifluoroborate group
Preparation Methods
The synthesis of Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Bicyclo[1.1.1]pentane Moiety: This step involves the incorporation of the bicyclo[1.1.1]pentane structure, which can be achieved through various organic reactions.
Attachment of the Trifluoroborate Group:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, enabling the creation of new materials and compounds.
Materials Science: The compound’s properties make it useful in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Bicyclo[1.1.1]pentane Compounds: Molecules containing the bicyclo[1.1.1]pentane structure with various functional groups.
Trifluoroborate Compounds: Compounds with trifluoroborate groups attached to different organic frameworks.
The uniqueness of Potassium (3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[11
Properties
Molecular Formula |
C14H22BF3KNO2 |
|---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
potassium;trifluoro-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C14H22BF3NO2.K/c1-12(2,3)21-11(20)19-5-4-10(6-19)13-7-14(8-13,9-13)15(16,17)18;/h10H,4-9H2,1-3H3;/q-1;+1 |
InChI Key |
JMPRGUHGPUMESV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C3CCN(C3)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)
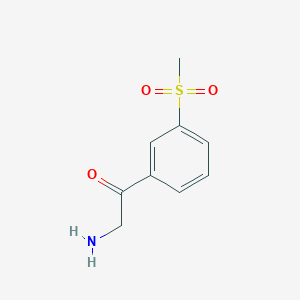
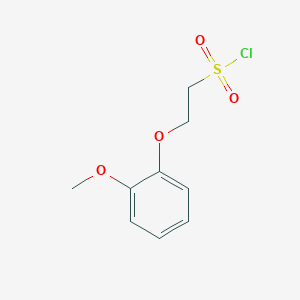
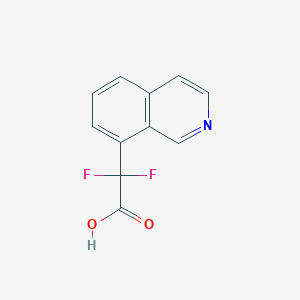
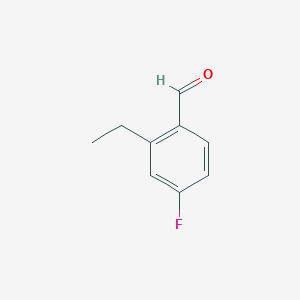
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)
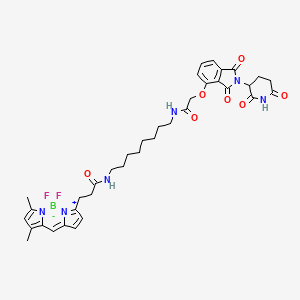
![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)
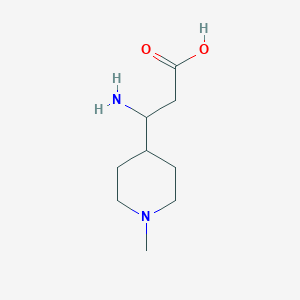
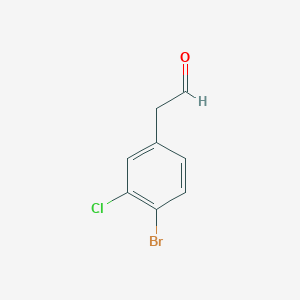
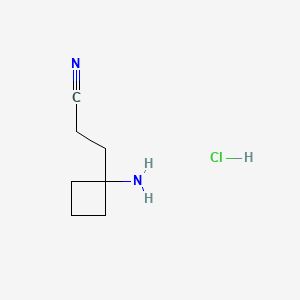
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)
